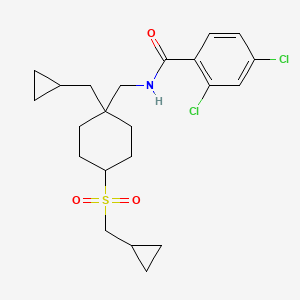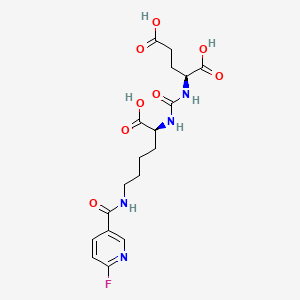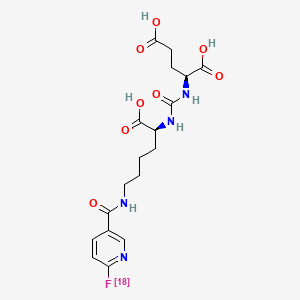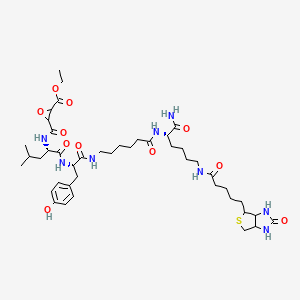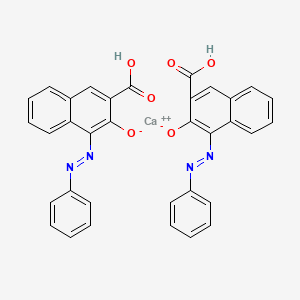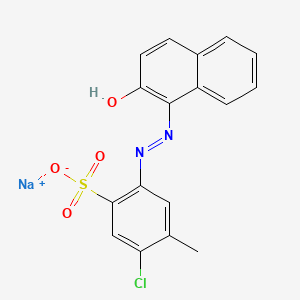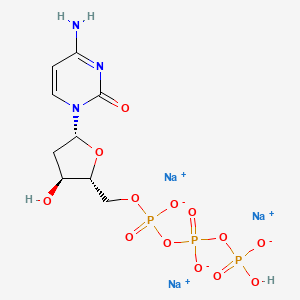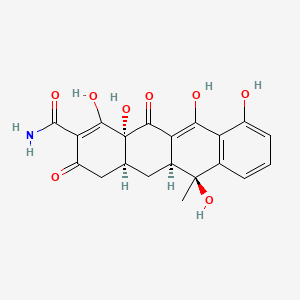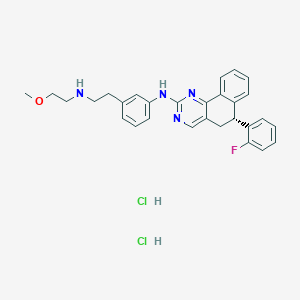
Derazantinib dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Derazantinib is a multi-kinase inhibitor with pan-FGFR activity which has shown preliminary therapeutic activity against FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA). Derazantinib dihydrochloride is a salt of Derazantinib.
科学的研究の応用
Pharmacokinetic Properties and Drug Interactions Derazantinib, a multikinase inhibitor with activity against fibroblast growth factor receptors (FGFR) 1, 2, and 3, was studied for its pharmacokinetics and potential drug-drug interactions. In a study involving rats, it was found that co-administration with naringin did not significantly alter the pharmacokinetic parameters of derazantinib, suggesting that it can be safely administered with naringin without dose adjustments (Liu et al., 2023).
Therapeutic Activity in Cholangiocarcinoma Derazantinib has shown promising results in the treatment of intrahepatic cholangiocarcinoma (iCCA), especially in cases with FGFR2 fusions. A multicentre study involving patients with iCCA who were intolerant or ineligible for first-line chemotherapy reported an overall response rate of 20.7% and a disease control rate of 82.8%, indicating its potential efficacy in this specific cancer type (Mazzaferro et al., 2018).
Investigational Use in Cholangiocarcinoma Derazantinib is being investigated for its clinical role in treating iCCA with FGFR2 fusions, rearrangements, mutations, and amplifications. It is noted for its potent inhibition of FGFR1–3 kinases and has additional activity against other kinases, suggesting a differentiated role in treating iCCA. The drug has demonstrated clinically meaningful efficacy with a manageable safety profile (Braun et al., 2021).
Inhibition of FGFR and CSF1R in Cancer Treatment In research focusing on cancer models, derazantinib has been shown to inhibit FGFR1-3 as well as colony-stimulating factor receptor-1 (CSF1R) in macrophages and tumor cells. This dual inhibition suggests a role for derazantinib in modulating the tumor microenvironment and enhancing the efficacy of cancer immunotherapies, such as PD-L1 antibodies (Shemerly et al., 2022).
Effects on Angiogenesis A study on the effects of derazantinib on vascular development using zebrafish embryos highlighted its role in inhibiting multiple angiogenic processes linked to FGF and VEGF signaling. This suggests that derazantinib could serve as a potent anti-angiogenic treatment, particularly in cancer therapy (Kotini et al., 2020).
Synergistic Effects with Chemotherapy In gastric cancer models, derazantinib demonstrated strong efficacy and synergized with the chemotherapy drug paclitaxel. This synergy was significantly associated with higher levels of M2-type macrophages, indicating its potential in combination therapy for cancer treatment (Mcsheehy et al., 2022).
Antitumor Activity in Intrahepatic Cholangiocarcinoma Derazantinib's antitumor activity was further evidenced in a study on intrahepatic cholangiocarcinoma, where it inhibited the growth of CCA cell lines, activated apoptotic signaling, and reduced invasiveness. This supports the role of FGFR inhibitors like derazantinib in targeted therapy for cholangiocarcinoma treatment (Raggi et al., 2019).
特性
CAS番号 |
1821329-75-2 |
|---|---|
製品名 |
Derazantinib dihydrochloride |
分子式 |
C29H31Cl2FN4O |
分子量 |
541.49 |
IUPAC名 |
(R)-6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine dihydrochloride |
InChI |
1S/C29H29FN4O.2ClH/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29;;/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34);2*1H/t26-;;/m1../s1 |
InChIキー |
OLDWOVJAXRWCGT-FBHGDYMESA-N |
SMILES |
Cl.Cl.COCCNCCc1cccc(Nc2ncc3C[C@@H](c4ccccc4F)c5ccccc5c3n2)c1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Derazantinib dihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



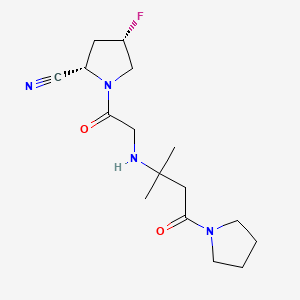
![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)
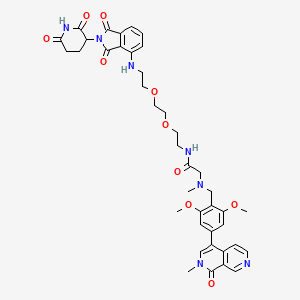
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)
